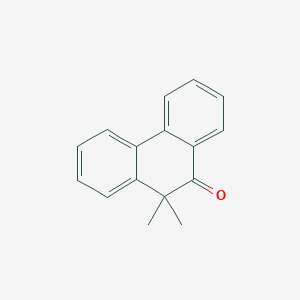
4-Biphenylyltribenzylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylyltribenzylsilane is an organosilicon compound with the molecular formula C33H30Si It is a unique chemical that features a biphenyl group attached to a tribenzylsilane moiety
Vorbereitungsmethoden
The synthesis of 4-Biphenylyltribenzylsilane typically involves the reaction of biphenyl with tribenzylsilane under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4-Biphenylyltribenzylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the silane group into a silane hydride.
Wissenschaftliche Forschungsanwendungen
4-Biphenylyltribenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 4-Biphenylyltribenzylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic groups, making it a versatile building block in synthetic chemistry. The biphenyl group provides additional stability and rigidity to the molecule, enhancing its overall reactivity and functionality .
Vergleich Mit ähnlichen Verbindungen
4-Biphenylyltribenzylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the biphenyl group, making it less rigid.
Tribenzylsilane: Lacks the biphenyl group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
18842-18-7 |
|---|---|
Molekularformel |
C33H30Si |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
tribenzyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C33H30Si/c1-5-13-28(14-6-1)25-34(26-29-15-7-2-8-16-29,27-30-17-9-3-10-18-30)33-23-21-32(22-24-33)31-19-11-4-12-20-31/h1-24H,25-27H2 |
InChI-Schlüssel |
AIUCIQZXURIPCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


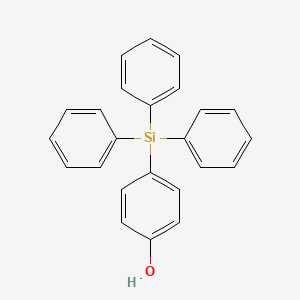
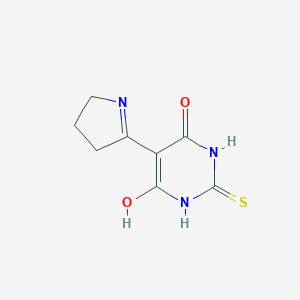
![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)


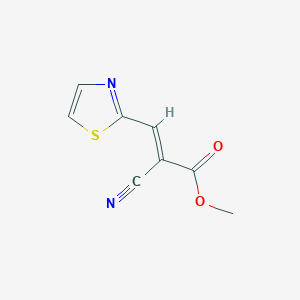
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

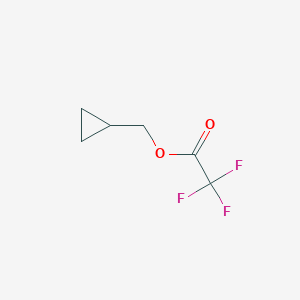

![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)

